molecular formula C14H12ClN3 B2864307 3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 439107-68-3

3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2864307
CAS No.: 439107-68-3
M. Wt: 257.72
InChI Key: XZMYIHBAXDNGDX-UHFFFAOYSA-N
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Description

“3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine” is an organic compound . It is a derivative of pyrazolo[1,5-a]pyrimidine, a class of compounds that have been studied for their potential applications in various fields .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been reported in the literature . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

Scientific Research Applications

Medicinal Chemistry and Drug Development

In the realm of medicinal chemistry, pyrazolo[1,5-a]pyrimidine derivatives, akin to 3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine, often exhibit pharmacological activities that can be pivotal in drug development processes. For instance, pyrazolo[1,5-a]pyrimidine cores have been explored for their potential as kinase inhibitors, offering therapeutic avenues in cancer treatment and inflammatory diseases. The structural optimization and functionalization of such compounds, as seen in the discovery of selective inhibitors like GS-5806 for respiratory syncytial virus (RSV), highlight the chemical's utility in designing potent antiviral agents (Mackman et al., 2015).

Environmental Science and Toxicology

Research on related compounds underscores the importance of understanding environmental exposure and the toxicological implications of chemical pollutants, including organophosphorus and pyrethroid pesticides. Studies examining the presence of carcinogenic heterocyclic amines in urine following consumption of cooked meats point to the relevance of such compounds in dietary exposure and cancer risk assessment. These insights into environmental and dietary exposure to structurally related compounds suggest avenues for investigating the environmental persistence, bioaccumulation, and potential health impacts of this compound (Ushiyama et al., 1991).

Biochemical Analysis

Biochemical Properties

3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . The compound’s interaction with CDK2 is believed to be due to its ability to fit into the CDK2 active site through essential hydrogen bonding .

Cellular Effects

In terms of cellular effects, this compound has been shown to have cytotoxic activities against various cell lines. For instance, it has been reported to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is believed to involve its interaction with CDK2. The compound’s inhibitory activity against CDK2/cyclin A2 has been demonstrated in enzymatic studies . This interaction is thought to result in alterations in cell cycle progression and the induction of apoptosis within cells .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings have not been reported, it is known that the compound’s effects on cell growth inhibition were observed over a certain period

Metabolic Pathways

Given its inhibitory activity against CDK2, it is likely that the compound interacts with enzymes or cofactors involved in cell cycle regulation .

Properties

IUPAC Name

3-chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c1-9-3-5-11(6-4-9)12-7-16-14-13(15)10(2)17-18(14)8-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMYIHBAXDNGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=C(C(=N3)C)Cl)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322188
Record name 3-chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821443
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

439107-68-3
Record name 3-chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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